molecular formula C18H18N2O2S2 B2782774 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 941902-47-2

3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No. B2782774
CAS RN: 941902-47-2
M. Wt: 358.47
InChI Key: KYMCXSVAMSPHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzothiazole family, which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-viral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide in lab experiments is that it has been extensively studied and its potential therapeutic applications are well documented. This compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions for the study of 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide. One direction is to further investigate its potential use in the treatment of cancer. This compound has been shown to have anti-cancer properties, but more research is needed to determine its efficacy and potential side effects. Another direction is to investigate its anti-inflammatory and anti-viral properties, as these could have potential therapeutic applications in a number of different diseases. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

The synthesis of 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide involves the reaction of 6-methylbenzo[d]thiazol-2-amine with 4-methoxyphenylthiocyanate in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)prop-2-enamide, which is then reduced to the final product using a reducing agent such as sodium borohydride.

Scientific Research Applications

3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been studied for its potential use in the treatment of breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-3-8-15-16(11-12)24-18(19-15)20-17(21)9-10-23-14-6-4-13(22-2)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMCXSVAMSPHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.